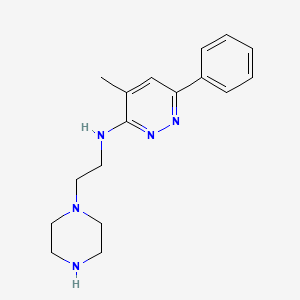

4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine

Description

This compound has been studied in the context of central nervous system (CNS) drug discovery due to its structural resemblance to substrates of cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism . Its molecular weight, estimated from analogues, is approximately 323.4 g/mol (based on C₁₇H₂₁N₅).

Properties

IUPAC Name |

4-methyl-6-phenyl-N-(2-piperazin-1-ylethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5/c1-14-13-16(15-5-3-2-4-6-15)20-21-17(14)19-9-12-22-10-7-18-8-11-22/h2-6,13,18H,7-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSULVDIIXDFKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NCCN2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.

Substitution Reactions:

Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine moiety is introduced through the reaction of the pyridazine intermediate with an appropriate piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound has shown promise in several areas of research, particularly in enzyme inhibition and potential therapeutic effects. Below are some key applications:

Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its ability to inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism.

- Case Study : A related pyridazine derivative exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.

Cytotoxicity and Selectivity

Research on the cytotoxic effects of this compound has indicated low cytotoxicity across various concentrations.

- Findings : In studies using L929 fibroblast cells, related derivatives showed an IC50 value of 120.6 µM, suggesting a favorable therapeutic index for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | - | Provides structural stability |

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

Neuroprotective Effects

Due to its ability to inhibit MAO, it may have neuroprotective effects, making it a candidate for treating neurological disorders.

Cancer Therapeutics

Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation pathways, indicating potential applications in oncology.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds with piperazine and pyridazine moieties:

Study on BRD4 Inhibitors

A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting that similar mechanisms may apply to this compound .

Neuroimaging Applications

Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications relevant to this compound.

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Piperazine Modifications: The target compound’s piperazine-ethyl group (C₂H₄-piperazine) contrasts with MW01-8-019HAB, which replaces the ethyl linker with a pyridin-3-yl-piperazine. In , a butylsulfonyl-piperazine group increases molecular weight and polarity, likely improving aqueous solubility and altering pharmacokinetics.

Amine Substituents :

- MW01-2-068ZGF replaces the piperazine with a dimethyl-pyrimidinyl ethylamine, introducing a planar pyrimidine ring that may enhance π-π stacking with aromatic residues in enzyme active sites.

Core Modifications :

Biological Activity

Overview

4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine, a synthetic compound belonging to the pyridazine family, exhibits significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyridazine ring with a methyl group at the 4-position, a phenyl group at the 6-position, and a piperazine moiety linked via an ethyl chain. This structure contributes to its diverse biological activities, particularly in pharmacological applications.

Target and Mode of Action

The compound primarily interacts with various biological targets, including enzymes and receptors involved in neurodegenerative disorders. Pyridazinone derivatives like this one have been shown to affect multiple biochemical pathways, leading to various pharmacological effects such as:

- Monoamine Oxidase Inhibition : Compounds similar to this compound have demonstrated selective inhibition of monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine. For example, related compounds have shown IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potency .

Biochemical Pathways

The compound's interaction with MAO enzymes suggests its involvement in neurochemical modulation, potentially benefiting conditions such as Alzheimer's disease. The reversible inhibition observed in studies further supports its therapeutic potential .

Pharmacological Activities

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly against oxidative stress and apoptosis in neuronal cells.

- Anti-cancer Properties : Preliminary studies indicate that derivatives of this compound may possess anti-cancer activity, with IC50 values suggesting significant cytotoxic effects on various cancer cell lines.

Case Studies and Experimental Data

A study on related pyridazinone derivatives showed varying degrees of cytotoxicity against healthy fibroblast cells (L929). For instance, one derivative exhibited an IC50 value of 120.6 µM with no cytotoxic effects at lower concentrations, highlighting its potential as a safer therapeutic option .

Comparative Analysis

| Compound Name | MAO-B Inhibition IC50 (µM) | Cytotoxicity (IC50 in µM) | Selectivity for MAO-B |

|---|---|---|---|

| This compound | Not directly reported | Not directly reported | High |

| T6 (related derivative) | 0.013 | 120.6 | High |

| T3 (related derivative) | 0.039 | 27.05 | Moderate |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Substitution Reactions : The introduction of the piperazine moiety occurs via nucleophilic substitution under basic conditions.

- Optimization for Yield and Purity : Industrial synthesis may involve advanced techniques such as chromatography for purification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Pyridazine Core Formation : Cyclocondensation of diketones with hydrazines to form the pyridazine ring.

Piperazine Substitution : Alkylation or nucleophilic substitution to introduce the piperazine-ethylamine side chain.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization for final isolation.

- Characterization :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M + H]+ peaks) .

- NMR Spectroscopy : 1H/13C NMR to verify regiochemistry and substituent positions (e.g., δ 2.3–2.5 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the molecular structure of this compound validated, and what techniques are prioritized?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and spatial arrangement of the pyridazine and piperazine moieties. Crystallization in ethanol/water mixtures is common .

- Spectroscopic Cross-Validation : NMR and IR spectroscopy confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Target Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to screen for interactions with serotonin/dopamine receptors (common targets for piperazine derivatives) .

- Cellular Viability Assays : MTT or ATP-luciferase assays in HEK293 or neuronal cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from SPR (binding affinity), functional assays (e.g., cAMP accumulation), and in silico docking to distinguish direct binding vs. downstream effects .

- Buffer Optimization : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance) to identify assay-specific interference .

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. What strategies optimize the reaction yield during piperazine-ethylamine side-chain incorporation?

- Methodological Answer :

- Catalyst Screening : Use copper(I) bromide or palladium catalysts for efficient C-N coupling under mild conditions (e.g., 35°C, 48 hours) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .

- Workflow Automation : High-throughput screening of stoichiometric ratios (amine:alkylating agent) to minimize byproducts .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., serotonin 5-HT2A vs. 5-HT2C subtypes) to identify key hydrophobic/electrostatic interactions .

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with IC50 data to predict potency .

Q. What analytical methods are critical for detecting and quantifying synthetic impurities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.